molecular formula C15H25N3O2 B7460699 1-Cyclopentyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

1-Cyclopentyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No. B7460699
M. Wt: 279.38 g/mol
InChI Key: MGPUDQDRLZIOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as CPP-109 and has been studied for its potential use in treating addiction and other neurological disorders.

Mechanism of Action

CPP-109 works by inhibiting the enzyme known as butyrylcholinesterase (BChE). BChE is responsible for breaking down cocaine in the body, and by inhibiting this enzyme, CPP-109 reduces the rewarding effects of the drug. Additionally, CPP-109 has been shown to increase the levels of dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. In addition to its effects on BChE and dopamine levels, CPP-109 has also been shown to increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in a number of important physiological processes, including learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPP-109 in lab experiments is its specificity for BChE. This allows researchers to study the effects of inhibiting this enzyme without affecting other important physiological processes. However, one limitation of using CPP-109 in lab experiments is its potential for off-target effects. While CPP-109 is specific for BChE, it may also interact with other enzymes or receptors in the body, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on CPP-109. One area of interest is its potential use in treating other neurological disorders beyond addiction. Additionally, researchers may explore the potential use of CPP-109 in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of CPP-109, as well as its potential for off-target effects.

Synthesis Methods

CPP-109 is synthesized by reacting cyclopentanone with 4-methylpiperazine-1-carbonyl chloride in the presence of a base. The resulting compound is then further reacted with pyrrolidine to form CPP-109.

Scientific Research Applications

CPP-109 has been studied for its potential use in treating addiction, specifically cocaine addiction. It works by inhibiting the enzyme responsible for breaking down cocaine in the body, which in turn reduces the rewarding effects of the drug. CPP-109 has also been studied for its potential use in treating other neurological disorders such as epilepsy, anxiety, and depression.

properties

IUPAC Name

1-cyclopentyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-16-6-8-17(9-7-16)15(20)12-10-14(19)18(11-12)13-4-2-3-5-13/h12-13H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPUDQDRLZIOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-4-(4-methylpiperazine-1-carbonyl)pyrrolidin-2-one

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